1-(Pyridin-3-ylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 213.71 g/mol. This compound is classified as a piperazine derivative, which is notable for its diverse applications in medicinal chemistry and organic synthesis. It is primarily recognized for its potential therapeutic properties and its role as a building block in the synthesis of more complex organic molecules .
The synthesis of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride typically involves the reaction of pyridine-3-carbaldehyde with piperazine. This reaction is often catalyzed by various agents under controlled conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
The molecular structure of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride can be represented using its canonical SMILES notation: C1CN(CCN1)CC2=CN=CC=C2.Cl
. The compound features a piperazine ring connected to a pyridine moiety, contributing to its biological activity.
1-(Pyridin-3-ylmethyl)piperazine hydrochloride is capable of undergoing several chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation can modify the nitrogen atoms' oxidation state, while substitution can diversify the compound's functionality for further applications in drug development.
The mechanism of action for 1-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. This compound may modulate enzyme activity or receptor function, leading to various physiological effects:
Current studies continue to explore the detailed pathways and molecular interactions facilitated by this compound, revealing insights into its therapeutic potential .
1-(Pyridin-3-ylmethyl)piperazine hydrochloride exhibits several noteworthy physical properties:
The chemical properties include:
Relevant data from studies indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-(Pyridin-3-ylmethyl)piperazine hydrochloride has numerous scientific uses across different fields:
This compound exemplifies how derivatives of piperazine can serve critical roles in drug discovery and development, showcasing their importance in modern medicinal chemistry.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5